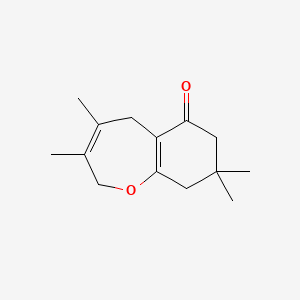
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one: is a complex organic compound that belongs to the class of benzoxepins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:
Formation of the benzoxepin ring: This could involve cyclization reactions using appropriate precursors.
Introduction of methyl groups: Alkylation reactions might be used to introduce the methyl groups at the specified positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the oxidation state of certain functional groups.
Substitution: Various substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: : The compound could be used as a building block for synthesizing more complex molecules. Biology Medicine : Possible use in drug development, particularly if the compound exhibits biological activity. Industry : Applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin derivatives: Other compounds in the benzoxepin family.
Tetramethyl derivatives: Compounds with similar methyl group substitutions.
Uniqueness
The unique structural features of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one, such as the specific placement of methyl groups and the benzoxepin ring, might confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
833446-93-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3,4,8,8-tetramethyl-2,5,7,9-tetrahydro-1-benzoxepin-6-one |
InChI |
InChI=1S/C14H20O2/c1-9-5-11-12(15)6-14(3,4)7-13(11)16-8-10(9)2/h5-8H2,1-4H3 |
InChI Key |
NEXMBMPSPYCNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC2=C(C1)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















